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molecular formula C13H19BrO2 B1403311 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol CAS No. 1294453-62-5

4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol

Cat. No. B1403311
M. Wt: 287.19 g/mol
InChI Key: NIZRFKRDLIJSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455500B2

Procedure details

According to the method of (Example 36) , from 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (5.1 g) and 4-bromo-3,5-dimethylphenol (3.6 g), the subject compound (5.2 mg) was obtained as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][C:14]([OH:17])([CH3:16])[CH3:15])(=O)=O)=CC=1.[Br:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([OH:26])=[CH:21][C:20]=1[CH3:27]>>[Br:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([O:26][CH2:12][CH2:13][C:14]([CH3:16])([OH:17])[CH3:15])=[CH:21][C:20]=1[CH3:27]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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